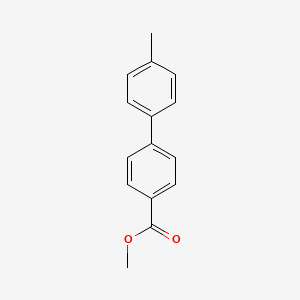

methyl 4'-methylbiphenyl-4-carboxylate

Description

BenchChem offers high-quality methyl 4'-methylbiphenyl-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4'-methylbiphenyl-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-methylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUWJKRQGXBISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068512 | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49742-56-5 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49742-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carboxylic acid, 4'-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049742565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4'-methyl[1,1'-biphenyl]-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Methyl 4'-methylbiphenyl-4-carboxylate

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of methyl 4'-methylbiphenyl-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features of the molecule, validated through detailed spectroscopic analysis. We present a robust synthesis protocol based on the Suzuki coupling reaction, offering insights into the mechanistic choices that ensure high yield and purity. The core of this guide is a thorough elucidation of the compound's structure using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each analytical technique is discussed in detail, correlating specific data signatures to the corresponding molecular fragments. This guide serves as a practical reference for the synthesis, purification, and structural confirmation of this important chemical intermediate.

Introduction and Significance

Methyl 4'-methylbiphenyl-4-carboxylate is a bi-aryl compound featuring a biphenyl backbone, a structure of significant interest in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure, found in numerous pharmacologically active molecules and liquid crystals. Specifically, substituted 4-methylbiphenyl derivatives are crucial intermediates in the synthesis of various pharmaceuticals, notably as precursors for angiotensin II inhibitors used to treat hypertension.[1] The functional groups of this molecule—a methyl ester on one phenyl ring and a methyl group on the other—provide versatile handles for further chemical modification, making it a valuable building block in multi-step organic syntheses for agrochemicals, dyestuffs, and OLED materials.[2]

A precise understanding of its three-dimensional structure and electronic properties, confirmed by rigorous analytical methods, is paramount for its effective application. This guide provides the foundational knowledge required to confidently synthesize and characterize this compound.

Chemical and Physical Properties

A summary of the key identifiers and physical properties for methyl 4'-methylbiphenyl-4-carboxylate is provided below. This data is essential for handling, storage, and purification procedures.

| Property | Value | Reference |

| IUPAC Name | Methyl 4-(4-methylphenyl)benzoate | N/A |

| CAS Number | 49742-56-5 | [3] |

| Molecular Formula | C₁₅H₁₄O₂ | [3] |

| Molecular Weight | 226.27 g/mol | [3] |

| Appearance | White powder | [3] |

| Melting Point | 115-116 °C | [3] |

Synthesis via Suzuki Coupling: A Mechanistic Approach

The construction of the C-C bond between the two phenyl rings is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being the industry standard for its reliability, functional group tolerance, and relatively mild conditions. The causality behind this choice lies in the high efficiency of the palladium catalyst cycle and the stability and low toxicity of the boronic acid coupling partner.

The overall strategy involves the coupling of a p-tolyl derivative with a methyl benzoate derivative. A common route is the reaction between p-tolylboronic acid and methyl 4-bromobenzoate.

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4'-Methylbiphenyl-4-carboxylate and its Core Precursors

Introduction: The Significance of the Biphenyl Moiety

Methyl 4'-methylbiphenyl-4-carboxylate is a key organic intermediate whose structural framework, the biphenyl moiety, is a recurring motif in pharmaceuticals, agrochemicals, and materials science. Its importance lies in the versatility of the biphenyl scaffold, which allows for further chemical modifications to create a diverse range of complex molecules. This guide provides a comprehensive overview of the synthetic pathways to methyl 4'-methylbiphenyl-4-carboxylate, with a detailed focus on the preparation of its fundamental precursors. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind the selection of reagents and reaction conditions, thereby providing a robust and reproducible framework for researchers and professionals in drug development and chemical synthesis.

The primary and most efficient route to methyl 4'-methylbiphenyl-4-carboxylate is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the precise construction of the biphenyl structure from two key precursors: an arylboronic acid and an aryl halide.

Core Precursors and a Convergent Synthetic Strategy

The synthesis of methyl 4'-methylbiphenyl-4-carboxylate is best approached through a convergent strategy, where the two halves of the molecule are synthesized separately and then joined in the final step. This approach maximizes efficiency and allows for easier purification of the intermediates. The two primary precursors are:

-

4-Tolylboronic Acid : This reagent provides the 4-methylphenyl (tolyl) fragment of the final molecule.

-

Methyl 4-Bromobenzoate : This reagent provides the methyl 4-benzoate fragment.

The overall synthetic strategy is depicted below:

Methyl 4'-methylbiphenyl-4-carboxylate: Process Chemistry of a Privileged Scaffold

Strategic Context: The "Linear" vs. "Kinked" Biphenyl

In pharmaceutical process chemistry, Methyl 4'-methylbiphenyl-4-carboxylate (MMBC) (CAS: 49742-56-5) represents a critical structural motif known as the para-para biphenyl scaffold.[1]

While frequently confused with its ortho isomer (Methyl 4'-methylbiphenyl-2-carboxylate, the key intermediate for the blockbuster antihypertensive Telmisartan ), MMBC serves two distinct, high-value roles in drug development:[1]

-

Pharmacophore Spacer: Its linear, rigid geometry (

dihedral angle preference) makes it an ideal "spacer" in Structure-Activity Relationship (SAR) studies, contrasting with the "kinked" geometry of the Telmisartan scaffold. It is widely used to probe the steric constraints of receptor binding pockets (e.g., in retinoid analogs and MMP inhibitors). -

Process Impurity Standard: In the industrial synthesis of Telmisartan, MMBC is a critical Regio-Isomer Impurity . Controlling the regioselectivity of the Suzuki coupling to favor the ortho-product over the para-product (MMBC) is a mandatory Critical Quality Attribute (CQA).

This guide focuses on the robust synthesis of MMBC as a target scaffold and its downstream activation via radical bromination, a gateway to diverse pharmaceutical libraries.

Synthesis: The Suzuki-Miyaura Benchmark

The industrial standard for synthesizing MMBC is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This route offers superior scalability compared to Gomberg-Bachmann or Ullmann couplings.[1]

Reaction Logic & Mechanism

The synthesis couples 4-Methylphenylboronic acid with Methyl 4-bromobenzoate .[1]

-

Why this combination? Aryl bromides are more reactive than chlorides but cheaper than iodides. The electron-withdrawing ester group on the bromide facilitates the oxidative addition step of the catalytic cycle.

Optimized Protocol (100 mmol Scale)

-

Target Yield: >95%

-

Purity: >99% (HPLC)

| Parameter | Specification | Rationale |

| Substrate A | Methyl 4-bromobenzoate (21.5 g, 100 mmol) | Electrophile (Oxidative Addition) |

| Substrate B | 4-Methylphenylboronic acid (15.0 g, 110 mmol) | Nucleophile (Transmetallation) |

| Catalyst | Pd(PPh3)4 (1.15 g, 1 mol%) | Tetrakis is robust; Pd(OAc)2/PPh3 is a cheaper alternative.[1] |

| Base | K2CO3 (27.6 g, 200 mmol) | Activates the boronic acid to the boronate species. |

| Solvent | Toluene : Water (4:1 v/v, 300 mL) | Biphasic system dissolves inorganic base and organic reactants. |

| Temp/Time | 85°C for 4-6 hours | Reflux ensures complete conversion; monitor by TLC/HPLC. |

Step-by-Step Methodology:

-

Degassing: Charge Toluene and Water into a 3-neck flask. Sparge with Nitrogen for 30 mins. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling impurities.

-

Charging: Add Methyl 4-bromobenzoate, Boronic acid, and K2CO3 under positive N2 pressure.

-

Catalysis: Add Pd(PPh3)4 last. The solution typically turns yellow/orange.[2]

-

Reaction: Heat to 85°C. Vigorous stirring is essential for phase transfer.

-

Workup: Cool to RT. Separate phases. Wash organic layer with brine (100 mL) and water (100 mL).[1][3] Dry over MgSO4.[3]

-

Purification: Concentrate in vacuo. Recrystallize from Methanol/Ethanol to yield white crystalline needles (MP: ~116-119°C).[1]

Visualization: The Catalytic Cycle & Divergence

The following diagram illustrates the Suzuki cycle and the critical divergence point where regio-isomerism (Telmisartan intermediate vs. MMBC) is determined by the starting material selection.

Caption: The Suzuki-Miyaura catalytic cycle. Selection of the bromobenzoate isomer (4-bromo vs 2-bromo) dictates the final scaffold geometry (Linear MMBC vs Kinked Telmisartan Intermediate).

Downstream Activation: The Wohl-Ziegler Bromination

MMBC itself is chemically inert.[1] To utilize it as a pharmaceutical intermediate, the methyl group must be functionalized. The industry-standard activation is the Wohl-Ziegler Bromination to generate Methyl 4'-(bromomethyl)biphenyl-4-carboxylate .[1]

This benzylic bromide is a "universal linker," allowing the attachment of nitrogen heterocycles (imidazoles, tetrazoles) via nucleophilic substitution (

Protocol: Radical Bromination[1]

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator).[1]

-

Solvent: Chlorobenzene or Trifluorotoluene (Green alternative to CCl4).[1]

| Step | Action | Mechanism |

| 1 | Dissolve MMBC (1 eq) in PhCF3. Add NBS (1.05 eq).[1] | NBS provides a low, steady concentration of Br2. |

| 2 | Add AIBN (0.05 eq).[1] Heat to 80°C. | AIBN decomposes to radicals, initiating the chain reaction. |

| 3 | Monitor Color: The reaction turns red/orange (Br2 formation) then fades to pale yellow. | Disappearance of color indicates consumption of active bromine. |

| 4 | Workup: Filter off Succinimide (floats on top). Concentrate filtrate. | Succinimide is insoluble in non-polar solvents.[4] |

Critical Control Point: Over-bromination leads to the dibromo impurity (

Critical Quality Attributes (CQAs) & Impurity Profiling

When using MMBC as a reference standard or intermediate, three specific impurities must be monitored via HPLC (C18 Column, ACN:Water gradient).

| Impurity Type | Origin | Structure/Description | Control Strategy |

| Homocoupling A | Boronic Acid Dimerization | 4,4'-Dimethylbiphenyl | Exclude O2 rigorously; slow addition of catalyst.[1] |

| Homocoupling B | Halide Dimerization | Dimethyl biphenyl-4,4'-dicarboxylate | Use excess boronic acid (1.1 eq) to consume all halide.[1] |

| Protodeboronation | Hydrolysis of Boronic Acid | Toluene (volatile, usually lost) | Maintain anhydrous conditions until base addition. |

| Regio-Isomer | Starting Material Contamination | Methyl 4'-methylbiphenyl-2 -carboxylate | Check starting material purity by GC-MS. |

References

-

Suzuki-Miyaura Coupling Optimization

-

Wohl-Ziegler Bromination Mechanism

-

Biphenyl Scaffolds in Medicinal Chemistry

-

Telmisartan Process Chemistry (Isomer Distinction)

Sources

- 1. Telmisartan methyl ester | C34H32N4O2 | CID 11497808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. scientificupdate.com [scientificupdate.com]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. US20100222402A1 - Method of manufacturing 4'-[[4-methyl-6-(1-methyl-1h-benzimidazol-2-yl)-2-propyl-1h-benzimidazol-1yl]methyl]biphenyl-2-carboxylic acid (telmisartan) - Google Patents [patents.google.com]

The Biphenyl Carboxylate Core: A Technical Guide to Methyl 4'-Methylbiphenyl-4-carboxylate Derivatives and Analogs in Drug Discovery

Introduction: The Enduring Relevance of the Biphenyl Scaffold

The biphenyl moiety, a deceptively simple structural motif composed of two interconnected phenyl rings, represents a cornerstone in modern medicinal chemistry. Its inherent properties—rigidity, lipophilicity, and the capacity for tunable, three-dimensional orientation of substituents—render it a privileged scaffold in the design of biologically active agents.[1] This guide focuses on a specific, yet remarkably versatile, class of these compounds: derivatives and analogs of methyl 4'-methylbiphenyl-4-carboxylate .

This core structure has emerged as a critical intermediate and foundational template for developing therapeutics across a spectrum of diseases, most notably in oncology and cardiovascular medicine.[2][3] Its utility stems from its role as a key building block for angiotensin II receptor blockers (ARBs) and as a scaffold for novel anticancer agents.[4][5] This document will provide an in-depth exploration of the medicinal chemistry, biological activities, and experimental considerations for researchers, scientists, and drug development professionals working with this important class of molecules. We will delve into the causality behind synthetic strategies, the intricacies of structure-activity relationships (SAR), and provide robust, field-proven experimental protocols.

Medicinal Chemistry: Synthesizing the Core and Its Variants

The construction of the methyl 4'-methylbiphenyl-4-carboxylate scaffold and its derivatives is most prominently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a workhorse in this domain.[3] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Core Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction provides a robust and high-yielding pathway to the biphenyl core. The general strategy involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of methyl 4'-methylbiphenyl-4-carboxylate, this translates to the reaction of 4-methylphenylboronic acid with methyl 4-bromobenzoate.

Experimental Protocol: Synthesis of Methyl 4'-Methylbiphenyl-4-carboxylate

This protocol is a representative example of a Suzuki-Miyaura coupling reaction for the synthesis of the title compound.

Materials:

-

Methyl 4-bromobenzoate

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add methyl 4-bromobenzoate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield methyl 4'-methylbiphenyl-4-carboxylate as a white solid.

Causality of Experimental Choices:

-

Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) forms the active Pd(0) catalyst in situ. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: Potassium carbonate is a crucial component, as it facilitates the transmetalation step of the Suzuki coupling mechanism.

-

Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reagents. Water is essential for the activation of the boronic acid.

-

Inert Atmosphere: De-gassing with an inert gas is critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.

Biological Activities and Therapeutic Applications

Derivatives of methyl 4'-methylbiphenyl-4-carboxylate have demonstrated significant potential in two primary therapeutic areas: as anticancer agents and as antihypertensive drugs.

Anticancer Activity: Targeting Key Signaling Pathways

The biphenyl carboxylate scaffold has been explored for its cytotoxic effects against various cancer cell lines.[5] Notably, derivatives have shown promising activity against human breast cancer cell lines, including MCF-7 and MDA-MB-231.[3]

Mechanism of Action:

The anticancer activity of these compounds is often attributed to their ability to interfere with critical cell signaling pathways that drive cancer cell proliferation and survival. One of the key pathways implicated is the RAS signaling cascade .[1][6] The RAS proteins (KRAS, HRAS, and NRAS) are small GTPases that, when mutated, are constitutively active and drive downstream signaling through pathways like the RAF-MEK-ERK (MAPK) pathway, promoting cell growth and proliferation.[7] Biphenyl derivatives can be designed to inhibit RAS signaling, leading to cell cycle arrest and apoptosis.[8][9]

Structure-Activity Relationship (SAR) Insights:

The cytotoxic potency of biphenyl carboxylic acid derivatives is highly dependent on the nature and position of substituents on the biphenyl rings.

| Compound | R1 | R2 | IC50 (µM) vs. MCF-7[3] | IC50 (µM) vs. MDA-MB-231[3] |

| 1 | H | H | 10.14 ± 2.05 | 10.78 ± 2.58 |

| 2 | 4'-CH₃ | H | > 50 | > 50 |

| 3 | 4'-OCH₃ | H | > 50 | > 50 |

| 4 | 4'-Cl | H | > 50 | > 50 |

| 5 | 4'-OCF₃ | H | > 50 | > 50 |

| 6 | H | 4-OCH₂Ph | 9.92 ± 0.97 | 9.54 ± 0.85 |

Data presented as mean ± standard deviation.

From this limited dataset, we can infer that:

-

The unsubstituted biphenyl carboxylic acid (Compound 1) exhibits moderate activity.

-

Simple substitutions on the 4'-position (methyl, methoxy, chloro, trifluoromethoxy) lead to a significant loss of activity.

-

The introduction of a benzyloxy group at the 4-position of the carboxylic acid-bearing ring (Compound 6) enhances the cytotoxic activity against both cell lines. This suggests that a larger, more lipophilic group at this position may be beneficial for activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of biphenyl carboxylate derivatives on cancer cell lines.[10]

Materials:

-

Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Antihypertensive Activity: Angiotensin II Receptor Blockade

The methyl 4'-methylbiphenyl-4-carboxylate scaffold is a key precursor in the synthesis of many sartans, a class of drugs that are widely used to treat hypertension.[4] These compounds act as antagonists of the angiotensin II type 1 (AT₁) receptor.[11]

Mechanism of Action:

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of this system, binds to the AT₁ receptor, leading to vasoconstriction and an increase in blood pressure.[12] Biphenyl derivatives, particularly those with an acidic group (often a tetrazole bioisostere of a carboxylic acid) at the ortho position of one of the phenyl rings, can act as potent and selective AT₁ receptor antagonists.[11] By blocking the binding of angiotensin II to its receptor, these compounds prevent its hypertensive effects.

Structure-Activity Relationship (SAR) Insights:

The development of sartans has led to a well-defined SAR for AT₁ receptor antagonism:

-

Acidic Group: An acidic moiety, such as a carboxylic acid or its bioisostere, the tetrazole ring, at the ortho-position of one of the biphenyl rings is crucial for high-affinity binding to the AT₁ receptor.[11]

-

Alkyl Side Chain: An alkyl group, typically a butyl chain, on the imidazole or a related heterocyclic ring (which is often attached to the biphenyl scaffold) enhances potency.

-

Biphenyl Scaffold: The biphenyl structure serves as a rigid scaffold to correctly orient the key pharmacophoric features for optimal interaction with the receptor.

Experimental Protocol: Angiotensin II Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the AT₁ receptor.[13]

Materials:

-

Cell membranes expressing the human AT₁ receptor (e.g., from CHO or HEK293 cells)

-

Radioligand, e.g., [³H]-Losartan or ¹²⁵I-Sar¹,Ile⁸-Angiotensin II

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Unlabeled Angiotensin II (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the binding buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.

-

For determining non-specific binding, add a high concentration of unlabeled angiotensin II to a set of wells.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The methyl 4'-methylbiphenyl-4-carboxylate core and its derivatives continue to be a fertile ground for drug discovery and development. The synthetic accessibility of this scaffold, coupled with its proven track record in yielding potent and selective modulators of key biological targets, ensures its continued relevance. Future research in this area will likely focus on:

-

Novel Analogs: The design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

New Therapeutic Targets: Exploring the potential of this scaffold against other therapeutic targets beyond cancer and hypertension.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects.

This guide has provided a comprehensive overview of the synthesis, biological activities, and experimental evaluation of methyl 4'-methylbiphenyl-4-carboxylate derivatives. By understanding the principles and protocols outlined herein, researchers can effectively leverage this privileged scaffold in their drug discovery endeavors.

References

-

Ali, H. A., Ismail, M. A., Fouda, A. E. A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: Applications and biological aspects. RSC Advances, 13(27), 18262–18305. [Link]

-

Upadhyaya, P., Qian, Z., Selner, N. G., Clippinger, S. R., Wu, Z., Briesewitz, R., & Pei, D. (2015). Inhibition of Ras signaling by blocking Ras-effector interactions with cyclic peptides. Angewandte Chemie International Edition, 54(26), 7602–7606. [Link]

-

Ma, G. S., & McKenna, W. G. (1998). Inhibiting Ras prenylation increases the radiosensitivity of human tumor cell lines with activating mutations of ras oncogenes. Cancer Research, 58(7), 1436–1441. [Link]

-

Kogut, M. O., Tsupykov, O. M., & Mykhailiuk, P. K. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]

-

Spencer, P. S., He, Y., Wagner, J., Ihle, D. C., & Yu, H. (2022). Inhibition of RAS-driven signaling and tumorigenesis with a pan-RAS monobody targeting the Switch I/II pocket. Proceedings of the National Academy of Sciences, 119(43), e2208420119. [Link]

-

Khan, I., Yousuf, S., & Choudhary, M. I. (2017). Carboxylate derivatives of tributyltin (IV) complexes as anticancer and antileishmanial agents. PeerJ, 5, e3146. [Link]

-

Duncia, J. V., Chiu, A. T., Carini, D. J., Gregory, G. B., Johnson, A. L., Price, W. A., ... & Timmermans, P. B. (1990). Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. Journal of medicinal chemistry, 33(5), 1312–1329. [Link]

-

Pei, D., & Upadhyaya, P. (2015). Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides. Angewandte Chemie (International ed. in English), 54(26), 7602–7606. [Link]

-

Cordero, M. D., & de Miguel, M. (2020). From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. Molecules, 25(16), 3737. [Link]

-

Singh, S., & Lekkala, M. R. (2023). Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective. RSC Medicinal Chemistry, 14(11), 2097-2121. [Link]

-

Abdel-Mottaleb, M. S. A., & Al-Said, M. S. (2011). Design and Synthesis of New Tetrazolyl- and Carboxy-biphenylylmethyl-quinazolin-4-one Derivatives as Angiotensin II AT 1 Receptor Antagonists. Archiv der Pharmazie, 344(10), 632–641. [Link]

-

Das, P., & Lahiri, D. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]

-

Zhang, H., Unal, H., Gati, C., Han, G. W., Liu, W., Zatsepin, N. A., ... & Katritch, V. (2015). Structure of the angiotensin receptor revealed by serial femtosecond crystallography. Cell, 161(4), 833–844. [Link]

-

Shihab, W., Kubba, A., & Tahtamouni, L. (2023). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 30. [Link]

-

Ghorbani, M., & Hamishehkar, H. (2021). Silver nanoparticles: biosynthesis and cytotoxic performance against breast cancer MCF-7 and MDA-MB-231 cell lines. Nanomedicine Research Journal, 6(2), 147-156. [Link]

- Google P

Sources

- 1. Inhibition of RAS-driven signaling and tumorigenesis with a pan-RAS monobody targeting the Switch I/II pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. Inhibition of Ras signaling by blocking Ras-effector interactions with cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Inhibiting Ras prenylation increases the radiosensitivity of human tumor cell lines with activating mutations of ras oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Silver nanoparticles: biosynthesis and cytotoxic performance against breast cancer MCF-7 and MDA-MB-231 cell lines [nanomedicine-rj.com]

- 11. Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4'-Methylbiphenyl-4-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4'-methylbiphenyl-4-carboxylate is a biaryl compound of significant interest in the fields of medicinal chemistry and materials science. Its rigid biphenyl scaffold serves as a crucial building block in the synthesis of various high-value molecules, most notably as a key intermediate in the production of the angiotensin II receptor antagonist, Telmisartan, a widely prescribed antihypertensive drug.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and handling of methyl 4'-methylbiphenyl-4-carboxylate, offering field-proven insights and detailed protocols for laboratory applications.

Physicochemical Properties

The fundamental physical and chemical properties of methyl 4'-methylbiphenyl-4-carboxylate are summarized in the table below. These characteristics are essential for its handling, purification, and use in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₂ | [3] |

| Molecular Weight | 226.27 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 115-116 °C | [3] |

| Boiling Point (Predicted) | 350.1 ± 21.0 °C | [3] |

| CAS Number | 49742-56-5 | [3] |

| IUPAC Name | methyl 4-(p-tolyl)benzoate | [3] |

Synthesis of Methyl 4'-Methylbiphenyl-4-carboxylate

The synthesis of methyl 4'-methylbiphenyl-4-carboxylate is most efficiently achieved through two primary synthetic routes: the Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by esterification, or by performing the Suzuki coupling on a pre-esterified starting material.

Method 1: Suzuki-Miyaura Coupling followed by Fischer Esterification

This two-step approach first constructs the 4'-methylbiphenyl-4-carboxylic acid intermediate, which is then esterified.

Diagram of the Two-Step Synthesis Workflow

Caption: Workflow for the two-step synthesis of the target molecule.

Step 1: Suzuki-Miyaura Coupling Protocol

This protocol outlines the synthesis of 4'-methylbiphenyl-4-carboxylic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid (1.0 eq), 4-tolylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

-

Solvent and Base Addition: Add a 2M aqueous solution of potassium carbonate (3.0 eq) and a suitable solvent such as toluene or a mixture of toluene and ethanol.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify with 2M hydrochloric acid until the pH is approximately 2-3. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Fischer Esterification Protocol

This protocol details the esterification of the carboxylic acid intermediate.

-

Reaction Setup: Suspend the dried 4'-methylbiphenyl-4-carboxylic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and a reactant.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the suspension.

-

Reaction Execution: Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Method 2: Suzuki-Miyaura Coupling with a Pre-esterified Substrate

This approach involves a single cross-coupling step using methyl 4-bromobenzoate as a starting material.

Diagram of the Single-Step Synthesis Workflow

Caption: Workflow for the single-step synthesis of the target molecule.

Protocol for Direct Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add methyl 4-bromobenzoate (1.0 eq), 4-tolylboronic acid (1.2 eq), a palladium catalyst such as palladium(II) acetate (0.01-0.05 eq), and a suitable ligand like triphenylphosphine (0.02-0.1 eq).

-

Solvent and Base: Add a base, for instance, potassium carbonate (2.0-3.0 eq), and a solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere with vigorous stirring, typically to reflux, for several hours until TLC or gas chromatography (GC) analysis indicates the consumption of the starting materials.

-

Work-up and Purification: Upon cooling, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Purification and Characterization

Purification: Recrystallization Protocol

Recrystallization is a highly effective method for purifying the final product.

-

Solvent Selection: A mixed solvent system of ethanol and water is often suitable. The compound should be soluble in hot ethanol and insoluble in cold water.

-

Dissolution: Dissolve the crude methyl 4'-methylbiphenyl-4-carboxylate in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy, indicating saturation.

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of an ice-cold ethanol/water mixture and dry them thoroughly.

Characterization

The identity and purity of methyl 4'-methylbiphenyl-4-carboxylate are confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methyl group on the tolyl ring, and a singlet for the methyl ester group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for all 15 carbon atoms, including the carbonyl carbon of the ester and the carbons of the aromatic rings.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (typically around 1720 cm⁻¹) and characteristic bands for C-H and C=C stretching of the aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 226.27).

Reactivity and Stability

Methyl 4'-methylbiphenyl-4-carboxylate exhibits reactivity typical of both an aromatic ester and a biphenyl system.

-

Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions.[5] This reaction is often a key step in the synthesis of derivatives.

-

Electrophilic Aromatic Substitution: The biphenyl ring system can undergo electrophilic substitution reactions. The methyl group on one ring is an activating, ortho-, para-directing group, while the methyl carboxylate group on the other ring is a deactivating, meta-directing group.

-

Stability: The compound is generally stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases will lead to hydrolysis. Forced degradation studies would likely show susceptibility to hydrolysis at extreme pH values and potential for oxidative degradation under harsh conditions.[6]

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling methyl 4'-methylbiphenyl-4-carboxylate.

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of dust.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

Toxicology: The toxicological properties have not been fully investigated. It is advisable to handle it as a potentially hazardous substance.[7]

Applications in Drug Development

The primary application of methyl 4'-methylbiphenyl-4-carboxylate is as a crucial intermediate in the synthesis of Telmisartan.[1][2] The biphenyl core is a common structural motif in many pharmacologically active molecules, and this particular derivative provides a versatile scaffold for further chemical modifications to develop new therapeutic agents.[8][9]

Diagram of the Role in Telmisartan Synthesis

Caption: Role as an intermediate in the synthesis of Telmisartan.

Conclusion

Methyl 4'-methylbiphenyl-4-carboxylate is a valuable and versatile building block in organic synthesis, particularly for the pharmaceutical industry. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development. The protocols and information provided in this guide are intended to serve as a comprehensive resource for scientists and professionals working with this important compound.

References

- Venugopal, S., Ramanatham, J., Devanna, N., Sanjeev Kumar, A., Ghosh, S., Soundararajan, R., Kale, B., & Mehta, G. N. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 22(4), 2767-2773.

- Bari, S. B., & Shirodkar, P. K. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini-Reviews in Medicinal Chemistry, 13(1), 109-126.

- Thermo Fisher Scientific. (2024).

- Mehta, G. N., & Soundararajan, R. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-468.

- New Drug Approvals. (2015). TELMISARTAN PART 2/3.

- Google Patents. (2015).

- European Pharmacopoeia. (2008). Telmisartan. In European Pharmacopoeia (7th ed.).

- Royal Society of Chemistry. (2023).

- PubChem. (n.d.). Methyl 4-biphenylcarboxylate.

- PubChem. (n.d.). Methyl 4'-hydroxy(1,1'-biphenyl)-4-carboxylate.

- ResearchGate. (2019). Time dependency of the chemoselective hydrolysis of biphenyl ester 2....

- Organic Chemistry Portal. (n.d.).

- Quora. (2018). Is biphenyl more reactive than benzene?.

- University of California, Irvine. (n.d.).

-

Royal Society of Chemistry. (n.d.). .

- University of Toronto. (n.d.).

- MDPI. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters.

- OperaChem. (2024).

- Organic Chemistry Portal. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide to 4-Methylbiphenyl.

- NIST. (n.d.). Methyl biphenyl-4-carboxylate. National Institute of Standards and Technology.

- Google Patents. (2015).

- ACS Publications. (2018). Organic Solvent-Free, Pd(II)

- Fluorochem. (n.d.).

- Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.

- BenchChem. (2025).

- Fisher Scientific. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.

- CymitQuimica. (n.d.). 4'-Methylbiphenyl-4-carboxylic acid, 96%.

- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

- RJPT. (n.d.).

- Organic Syntheses. (n.d.). 4-methyl-2'-nitrobiphenyl and 2-acetyl-4'-methylbiphenyl.

- QSAR ANALYTICS. (n.d.).

- Penn State Research Database. (2004).

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. rjpbcs.com [rjpbcs.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4'-Methylbiphenyl-4-carboxylic acid, 96% | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. fishersci.com [fishersci.com]

- 8. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 9. ajgreenchem.com [ajgreenchem.com]

A Comprehensive Technical Guide to the Solubility Determination of Methyl 4'-methylbiphenyl-4-carboxylate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap with Methodological Rigor

In the realm of pharmaceutical sciences and materials research, understanding the solubility of a chemical entity is a cornerstone of its development and application. For methyl 4'-methylbiphenyl-4-carboxylate, a compound with potential applications stemming from its biphenyl structure, precise solubility data is critical. However, a comprehensive search of publicly available literature reveals a significant gap in specific, quantitative solubility data for this molecule.

This guide, therefore, pivots from a simple presentation of data to a more foundational and arguably more valuable resource: a detailed exposition on the methodologies for accurately determining the solubility of compounds like methyl 4'-methylbiphenyl-4-carboxylate. As a Senior Application Scientist, my experience dictates that in the absence of established data, a robust understanding of experimental principles and protocols is paramount. This document provides the theoretical framework and practical, step-by-step guidance necessary to generate reliable and reproducible solubility profiles, empowering researchers to fill the existing knowledge void.

The Theoretical Bedrock: Understanding Solubility Equilibria

Solubility is fundamentally a thermodynamic equilibrium phenomenon, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like methyl 4'-methylbiphenyl-4-carboxylate, the dissolution process involves the disruption of the crystal lattice and the solvation of the individual molecules by the solvent. This interplay is governed by the principles of thermodynamics, specifically the Gibbs free energy of solution (ΔGsol).

A negative ΔGsol indicates a spontaneous dissolution process. This value is a function of both enthalpy (ΔHsol) and entropy (ΔSsol) of solution, as described by the equation:

ΔGsol = ΔHsol - TΔSsol

The causality behind experimental choices in solubility determination is rooted in the need to control variables that affect this equilibrium, primarily temperature, pressure, and the nature of the solvent.

The Gold Standard: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic (or equilibrium) solubility.[1][2] Its strength lies in its direct measurement of a saturated solution in equilibrium with the solid phase, providing a thermodynamically valid value.[3]

Causality in Experimental Design:

The core principle is to allow a surplus of the solid compound to equilibrate with the solvent over a sufficient period, ensuring the formation of a truly saturated solution.[2] The choice of agitation method, equilibration time, and temperature control are critical to achieving a reliable equilibrium state.[1]

Self-Validating Protocol for Thermodynamic Solubility:

This protocol is designed to be a self-validating system by incorporating steps to confirm equilibrium has been reached.

Materials:

-

Methyl 4'-methylbiphenyl-4-carboxylate (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO, relevant buffer)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of methyl 4'-methylbiphenyl-4-carboxylate to a pre-determined volume of the solvent in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[4] The agitation ensures continuous mixing to facilitate dissolution. Allow the mixture to equilibrate for a sufficient duration, typically 24 to 72 hours.[2]

-

Equilibrium Confirmation: At predetermined time points (e.g., 24, 48, and 72 hours), carefully withdraw a small aliquot of the suspension.

-

Phase Separation: Immediately centrifuge the aliquot at a high speed to pellet the excess solid.

-

Sample Filtration: Carefully filter the supernatant through a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high concentration readings.

-

Sample Dilution and Analysis: Accurately dilute the clear filtrate with a suitable solvent and analyze the concentration of methyl 4'-methylbiphenyl-4-carboxylate using a validated HPLC method.

-

Data Evaluation: The solubility is determined when consecutive measurements from different time points yield the same concentration, indicating that equilibrium has been reached.[1]

Visualizing the Workflow:

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

High-Throughput Screening: Kinetic Solubility for Early-Stage Assessment

In early drug discovery and materials science, where numerous compounds are synthesized, the time-consuming nature of the shake-flask method is a bottleneck. Kinetic solubility assays offer a high-throughput alternative to rank-order compounds based on their solubility.[5] It is crucial to understand that kinetic solubility is not a true thermodynamic value but rather a measure of a compound's tendency to precipitate from a supersaturated solution.[3]

The Rationale Behind Kinetic Assays:

These methods typically involve dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.[6] The concentration at which precipitation is first observed is taken as the kinetic solubility. This approach mimics the conditions often encountered in high-throughput screening assays.

A Robust Protocol for Turbidimetric Kinetic Solubility:

This protocol leverages nephelometry to detect the formation of a precipitate.

Materials:

-

Methyl 4'-methylbiphenyl-4-carboxylate stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Liquid handling robotics for serial dilutions

-

A plate reader with nephelometry or turbidimetry capabilities

Step-by-Step Methodology:

-

Plate Preparation: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer to create a range of concentrations.

-

Incubation: Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours) to allow for precipitation to occur.

-

Measurement: Measure the turbidity or light scattering of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the background.

Visualizing the Kinetic Solubility Workflow:

Caption: High-Throughput Kinetic Solubility Determination Workflow.

Data Presentation and Interpretation

Given the lack of specific solubility data for methyl 4'-methylbiphenyl-4-carboxylate, the following table is presented as a template for reporting experimentally determined values. It is essential to report the experimental conditions alongside the data to ensure reproducibility and proper interpretation.[7]

Table 1: Template for Reporting Solubility Data of Methyl 4'-methylbiphenyl-4-carboxylate

| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | pH (for aqueous systems) |

| Example: Water | 25 | Shake-Flask | e.g., <0.01 | e.g., <44.2 | 7.0 |

| Example: Ethanol | 25 | Shake-Flask | e.g., 5.2 | e.g., 23000 | N/A |

| Example: PBS (pH 7.4) | 37 | Kinetic | e.g., 0.05 | e.g., 221 | 7.4 |

Conclusion: A Call for Rigorous Experimentation

While this guide could not provide a pre-existing repository of solubility data for methyl 4'-methylbiphenyl-4-carboxylate, it has equipped the diligent researcher with the foundational knowledge and detailed protocols to generate this crucial information. The emphasis on methodological rigor, from the gold-standard shake-flask method for thermodynamic solubility to high-throughput kinetic assays for early-stage screening, provides a clear path forward. By adhering to these self-validating protocols and principles of scientific integrity, the scientific community can collectively build a reliable and comprehensive understanding of the physicochemical properties of this and other novel compounds.

References

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Accessed January 29, 2026. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Accessed January 29, 2026. [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Accessed January 29, 2026. [Link]

-

Biopharma Asia. High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Published January 17, 2017. Accessed January 29, 2026. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. Published March 22, 2021. Accessed January 29, 2026. [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Accessed January 29, 2026. [Link]

-

Unchained Labs. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Published November 14, 2025. Accessed January 29, 2026. [Link]

-

Thermodynamics Research Center. Guidelines for Reporting Solubility Data. Published April 23, 2020. Accessed January 29, 2026. [Link]

-

ACS Publications. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Accessed January 29, 2026. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Accessed January 29, 2026. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. Published August 31, 2023. Accessed January 29, 2026. [Link]

-

Evotec. Thermodynamic Solubility Assay. Accessed January 29, 2026. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Published February 14, 2019. Accessed January 29, 2026. [Link]

-

Montgomery College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Accessed January 29, 2026. [Link]

-

ResearchGate. The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). Published August 6, 2025. Accessed January 29, 2026. [Link]

-

IUPAC. Solubility Data Series. Accessed January 29, 2026. [Link]

-

National Center for Biotechnology Information. Development of a high-throughput solubility screening assay for use in antibody discovery. Accessed January 29, 2026. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Published August 31, 2018. Accessed January 29, 2026. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Published April 29, 2014. Accessed January 29, 2026. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Accessed January 29, 2026. [Link]

-

U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. Accessed January 29, 2026. [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. scielo.br [scielo.br]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Guidelines for Reporting Solubility Data [trc.nist.gov]

Methodological & Application

Application Note: Synthesis of Methyl 4'-methylbiphenyl-4-carboxylate via Suzuki-Miyaura Coupling

Executive Summary

This application note details a robust, scalable protocol for the synthesis of methyl 4'-methylbiphenyl-4-carboxylate . This biaryl ester is a critical intermediate in the synthesis of liquid crystalline materials and pharmaceutical scaffolds. The method utilizes a standard Suzuki-Miyaura cross-coupling between methyl 4-bromobenzoate and 4-tolylboronic acid .

We prioritize this route over alternative couplings (e.g., aryl iodides or triflates) due to the commercial availability, stability, and cost-effectiveness of the bromide and boronic acid precursors. The protocol employs a biphasic solvent system with a palladium(0) catalyst, ensuring high yields (>85%) and minimal homocoupling byproducts.

Retrosynthetic Analysis & Strategy

To synthesize the target unsymmetrical biaryl, two primary disconnections are possible. We selected Path A (Figure 1) based on electronic considerations.

-

Path A (Selected): Coupling methyl 4-bromobenzoate (electron-deficient electrophile) with 4-tolylboronic acid (electron-rich nucleophile).

-

Rationale: Oxidative addition of Pd(0) into electron-deficient aryl halides is generally faster, facilitating the catalytic cycle.

-

-

Path B: Coupling 4-bromotoluene with 4-methoxycarbonylphenylboronic acid.

-

Drawback: The boronic acid partner in this pathway is more expensive and less stable towards protodeboronation.

-

Figure 1: Retrosynthetic strategy selecting the optimal coupling partners.

Experimental Protocol

Reagents and Stoichiometry[1][3]

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| Methyl 4-bromobenzoate | Electrophile | 1.0 | 215.04 | 2.15 g |

| 4-Tolylboronic acid | Nucleophile | 1.2 | 135.96 | 1.63 g |

| Pd(PPh₃)₄ | Catalyst | 0.03 (3 mol%) | 1155.56 | 346 mg |

| Na₂CO₃ | Base | 2.5 | 105.99 | 2.65 g |

| Toluene | Solvent (Org) | - | - | 40 mL |

| Ethanol | Co-solvent | - | - | 10 mL |

| Water | Solvent (Aq) | - | - | 20 mL |

Step-by-Step Procedure

Critical Pre-requisite: The Suzuki reaction is sensitive to oxygen, which oxidizes the Pd(0) species and promotes homocoupling of the boronic acid. Rigorous degassing is required.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Cap the condenser with a rubber septum and insert a nitrogen/argon inlet needle.

-

Solvent Preparation (Degassing): In a separate flask, combine Toluene, Ethanol, and Water. Sparge the mixture with nitrogen gas for 20 minutes to remove dissolved oxygen.

-

Loading: Under a gentle stream of nitrogen, add Methyl 4-bromobenzoate (2.15 g), 4-Tolylboronic acid (1.63 g), and Pd(PPh₃)₄ (346 mg) to the reaction flask.

-

Base Addition: Dissolve the Na₂CO₃ in the degassed water portion (if not already mixed) or add directly if using the tri-phasic mixture. Add the solvent mixture to the solids via cannula or syringe to maintain inert atmosphere.

-

Reaction: Heat the mixture to reflux (approx. 90°C) with vigorous stirring. The biphasic mixture requires fast stirring to ensure phase transfer.

-

Monitoring: Monitor by TLC (Eluent: 10% Ethyl Acetate in Hexanes).

-

Workup:

-

Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

-

Separate phases.[1][4] Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).

-

Wash combined organics with Brine (sat. NaCl), dry over anhydrous MgSO₄, and filter.

-

Concentrate under reduced pressure (Rotavap) to yield a crude off-white solid.

Purification[1][5][10]

While column chromatography is standard, this specific biaryl ester crystallizes well.

-

Recrystallization (Recommended): Dissolve the crude solid in minimal boiling Ethanol. Allow to cool slowly to room temperature, then to 4°C. Filter the white crystals.

-

Flash Chromatography (Alternative): Silica gel; Gradient 0% -> 10% EtOAc in Hexanes.

Mechanism of Action

Understanding the catalytic cycle is essential for troubleshooting. The reaction proceeds through the Pd(0)/Pd(II) cycle.

-

Oxidative Addition: The rate-limiting step where Pd(0) inserts into the C-Br bond.

-

Transmetallation: The base (Na₂CO₃) activates the boronic acid (forming a boronate), making it nucleophilic enough to transfer the aryl group to Palladium.

-

Reductive Elimination: The two aryl groups form a bond and leave the metal, regenerating the Pd(0) catalyst.

Figure 2: The Suzuki-Miyaura Catalytic Cycle highlighting the role of the base in Transmetallation.

Quality Control & Troubleshooting

Analytical Data (Expected)[1][2][5][7]

-

Appearance: White crystalline solid.

-

Melting Point: 114–116 °C.

-

1H NMR (CDCl₃, 400 MHz):

-

δ 8.10 (d, 2H, Ar-H ortho to ester)

-

δ 7.65 (d, 2H, Ar-H meta to ester)

-

δ 7.52 (d, 2H, Ar-H ortho to methyl)

-

δ 7.28 (d, 2H, Ar-H meta to methyl)

-

δ 3.94 (s, 3H, O-CH₃)

-

δ 2.41 (s, 3H, Ar-CH₃)

-

Troubleshooting Guide

| Observation | Diagnosis | Solution |

| Black Precipitate (Pd Black) | Catalyst decomposition due to oxidation or overheating. | Ensure rigorous degassing. Add excess phosphine ligand (e.g., PPh₃) to stabilize Pd. |

| Low Yield / Unreacted Bromide | Incomplete oxidative addition or inactive boronic acid. | Switch to a more active catalyst (e.g., Pd(dppf)Cl₂) or increase temp. Ensure Boronic acid is not protodeboronated. |

| Homocoupling (Ar-Ar) | Oxygen presence or excess boronic acid. | Degas solvents longer. Add boronic acid slowly.[7] |

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[8] Chemical Reviews, 1995 , 95(7), 2457–2483.

-

Huff, B. E.; Koenig, T. M.; Mitchell, D.; Staszak, M. A. "Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde."[1] Organic Syntheses, 1998 , 75,[1] 53. [1]

-

Boron Molecular. "Product Specification: Methyl 4'-methylbiphenyl-4-carboxylate (CAS 49742-56-5)."

-

PubChem. "Methyl 4'-methylbiphenyl-4-carboxylate Compound Summary."[9]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Methyl 4-biphenylcarboxylate | C14H12O2 | CID 69757 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Recrystallization Protocol for Methyl 4'-methylbiphenyl-4-carboxylate

This application note provides a comprehensive technical guide for the purification of Methyl 4'-methylbiphenyl-4-carboxylate (CAS: 49742-56-5), a critical intermediate in the synthesis of OLED materials and pharmaceutical scaffolds.

Abstract & Utility

Methyl 4'-methylbiphenyl-4-carboxylate is a symmetric, crystalline biaryl ester commonly synthesized via Suzuki-Miyaura cross-coupling. High purity (>99.5%) is essential for its downstream applications in Organic Light-Emitting Diodes (OLEDs) and liquid crystal displays, where trace metal contaminants (Pd) or homocoupling byproducts (e.g., 4,4'-dimethylbiphenyl) can quench fluorescence or disrupt phase transition temperatures. This guide outlines a robust recrystallization protocol to achieve pharmaceutical-grade purity.

Physicochemical Profile

Understanding the solute-solvent interaction is critical for designing the crystallization cycle.

| Property | Data | Notes |

| Molecular Formula | C₁₅H₁₄O₂ | |

| Molecular Weight | 226.27 g/mol | |

| Melting Point | 115–116 °C | Sharp melt indicates high purity.[1] |

| Appearance | White crystalline solid | Impure samples often appear off-white or tan. |

| Solubility (Cold) | DCM, CHCl₃, THF | Highly soluble. Poor for crystallization. |

| Solubility (Hot) | Ethanol, Methanol, Toluene | Moderate to high solubility. Ideal for recrystallization. |

| Insolubility | Water, Hexanes (Cold) | Acts as anti-solvent. |

Pre-Protocol: The Solubility Logic

The choice of solvent is dictated by the polarity balance of the ester group (polar) and the biphenyl core (non-polar).

-

Ethanol (EtOH): The "Gold Standard." It dissolves the ester functionality at reflux (78°C) but offers poor solubility at room temperature, maximizing recovery yield.

-

Ethyl Acetate / Hexane: A "Safety Net" system. If the crude is very impure, this binary system allows for fine-tuning the polarity to reject specific impurities.

Visualization: Solvent Selection Strategy

Figure 1: Decision matrix for selecting the appropriate recrystallization solvent system.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Recommended for crude material with purity >85% (e.g., post-workup of Suzuki coupling).

Materials:

-

Crude Methyl 4'-methylbiphenyl-4-carboxylate[2]

-

Absolute Ethanol (200 proof recommended)

-

Activated Carbon (optional, for color removal)

-

Hotplate/Stirrer, Erlenmeyer flask, Büchner funnel.

Step-by-Step Procedure:

-

Saturation: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 50 mL of Ethanol.

-

Dissolution: Heat the mixture to reflux (approx. 80°C) with stirring.

-

Observation: If solid remains, add Ethanol in 5 mL increments until fully dissolved. Do not exceed 100 mL total volume to maintain yield.

-

-

Clarification (Optional): If the solution is colored (yellow/brown), add 0.5 g activated carbon. Stir at reflux for 5 minutes.

-

Hot Filtration: Filter the hot solution through a pre-warmed glass frit or fluted filter paper to remove carbon or mechanical impurities (e.g., Pd black).

-

Nucleation: Allow the filtrate to cool slowly to room temperature on a cork ring or wood block. Do not place directly on cold benchtop.

-

Mechanism:[2] Slow cooling promotes the growth of large, pure prisms rather than microcrystalline powder which traps impurities.

-

-

Crystallization: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize recovery.

-

Collection: Filter the white crystals via vacuum filtration.

-

Washing: Wash the filter cake with 10 mL of ice-cold Ethanol.

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Protocol B: Binary Solvent Recrystallization (EtOAc / Hexane)

Recommended for oily crude or when removing specific non-polar byproducts.

Step-by-Step Procedure:

-

Dissolution: Dissolve 10.0 g of crude in the minimum amount of boiling Ethyl Acetate (approx. 20-30 mL).

-

Anti-Solvent Addition: While maintaining a gentle boil, slowly add Hexane (or Heptane) dropwise.

-

Cloud Point: Continue adding Hexane until a persistent cloudiness (turbidity) appears.

-

Re-clarification: Add just enough Ethyl Acetate (0.5 - 1 mL) to make the solution clear again.

-

Cooling: Remove from heat and allow to cool slowly. Large needles should form.

-

Isolation: Filter and wash with a 1:4 mixture of cold EtOAc:Hexane.

Characterization & Purity Validation

A successful recrystallization must be validated against specific metrics.

Melting Point Analysis

-

Target: 115–116 °C.

-

Pass Criteria: Range < 2°C (e.g., 114.5–116.0 °C).

-

Fail Criteria: Range > 3°C or onset < 112 °C (Indicates residual solvent or homocoupling impurity).

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Verify the structure and absence of solvent peaks.

- 8.10 (d, 2H): Protons ortho to ester (Aromatic).

- 7.65 (d, 2H): Protons meta to ester (Aromatic).

- 7.52 (d, 2H): Protons ortho to methyl (Aromatic).

- 7.28 (d, 2H): Protons meta to methyl (Aromatic).

- 3.94 (s, 3H): Methyl Ester (–COOCH ₃).

- 2.42 (s, 3H): Aryl Methyl (Ar-CH ₃).

Visualization: The Purification Workflow

Figure 2: Operational workflow from synthesis to pure isolate.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Oiling Out | Solution too concentrated or impurity lowers MP. | Add more solvent (10-20% volume). Re-heat to dissolve oil, then cool very slowly with vigorous stirring. |

| Low Yield | Too much solvent used or crystals dissolved during wash. | Concentrate mother liquor by 50% and cool again to harvest a "second crop." Ensure wash solvent is ice cold . |

| Colored Crystals | Residual Palladium or oxidized phenols. | Perform a hot filtration with Activated Carbon (Charcoal) or silica plug filtration before recrystallization. |

| Melting Point Depression | Residual solvent (Ethanol).[3] | Dry sample at 50°C under vacuum for >6 hours. Ethanol can solvate into the lattice. |

Safety Information (MSDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).

-

Handling: Use a fume hood, especially when heating solvents.

-

PPE: Nitrile gloves, safety goggles, lab coat.

-

Spill: Sweep up solid; absorb solutions with vermiculite.

References

-

ChemicalBook. (2024). Methyl 4'-methylbiphenyl-4-carboxylate | 49742-56-5.[2][4][1][5][6][7][8] Link

-

Thermo Fisher Scientific. (2024). Methyl biphenyl-4-carboxylate derivatives and properties. Link

-

Organic Syntheses. (1998).[9][10] Synthesis of Unsymmetrical Biaryls using Modified Suzuki Cross-Coupling. Org. Synth. 75, 53. Link

-

Leap Chem. (2024). Product Analysis: CAS 49742-56-5.[2][4][1][5][6][7] Link

-

PubChem. (2024). Methyl 4'-methylbiphenyl-4-carboxylate Compound Summary. Link

Sources

- 1. alfa-chemical.com [alfa-chemical.com]

- 2. echemi.com [echemi.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. 49742-56-5 | CAS DataBase [m.chemicalbook.com]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. Methyl 4'-methylbiphenyl-4-carboxylate | 49742-56-5 [chemicalbook.com]

- 7. Methyl 4'-methylbiphenyl-4-carboxylate | 49742-56-5 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: 13C NMR Analysis of Methyl 4'-methylbiphenyl-4-carboxylate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract